![molecular formula C17H18O B14223398 [2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol CAS No. 823228-28-0](/img/structure/B14223398.png)
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol: is a chemical compound known for its unique structure, which includes a phenyl ring substituted with a methanol group and a dec-3-ene-1,5-diyn-1-yl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol typically involves multi-step organic reactions. One common method includes the coupling of a phenylmethanol derivative with a dec-3-ene-1,5-diyn-1-yl precursor under specific reaction conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The alkyne groups in the dec-3-ene-1,5-diyn-1-yl chain can be reduced to alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of [2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]carboxylic acid.
Reduction: Formation of [2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethanol.
Substitution: Formation of halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of [2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol: can be compared with other compounds having similar structural features:
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]carboxylic acid: Similar structure but with a carboxylic acid group.
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]amine: Similar structure but with an amine group.
This compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
823228-28-0 |
|---|---|
Molekularformel |
C17H18O |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
(2-dec-3-en-1,5-diynylphenyl)methanol |
InChI |
InChI=1S/C17H18O/c1-2-3-4-5-6-7-8-9-12-16-13-10-11-14-17(16)15-18/h7-8,10-11,13-14,18H,2-4,15H2,1H3 |
InChI-Schlüssel |
UGNIIVNTZYCKMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC=CC#CC1=CC=CC=C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


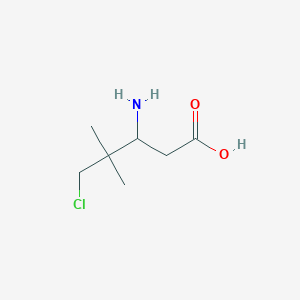
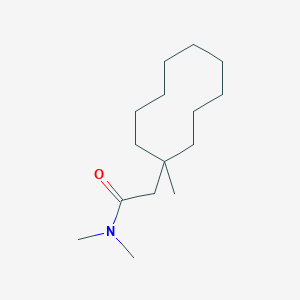
![N-Phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B14223329.png)
![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)
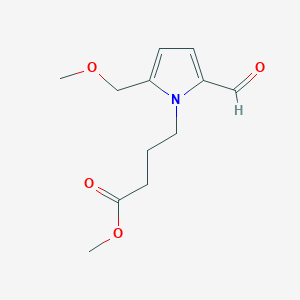

![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
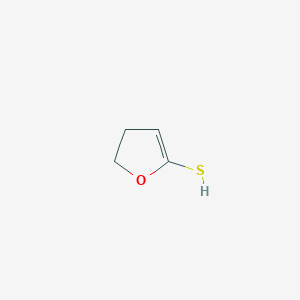
![2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL](/img/structure/B14223360.png)

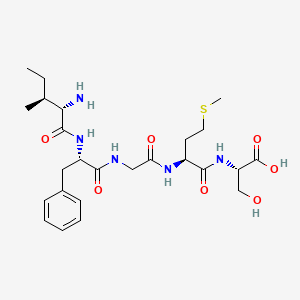
![2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole](/img/structure/B14223379.png)
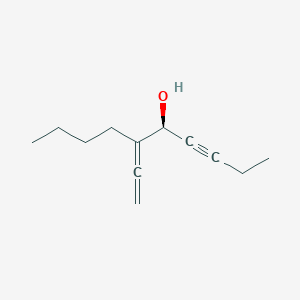
![N-{4-[(Methanesulfonyl)amino]phenyl}glycine](/img/structure/B14223393.png)
